molecular formula C14H12N2O3 B11057965 1-acetyl-4-(1-benzofuran-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one

1-acetyl-4-(1-benzofuran-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11057965
M. Wt: 256.26 g/mol
InChI Key: UJFUNVXVUHVQQB-UHFFFAOYSA-N
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Description

1-acetyl-4-(1-benzofuran-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that features a benzofuran moiety linked to a pyrrolone structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-4-(1-benzofuran-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives.

    Amination: Introduction of the amino group to the benzofuran ring.

    Formation of the Pyrrolone Ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Acetylation: The final step involves acetylation to introduce the acetyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-4-(1-benzofuran-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This could involve the oxidation of the benzofuran or pyrrolone rings.

    Reduction: Reduction reactions might target the carbonyl group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

1-acetyl-4-(1-benzofuran-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-acetyl-4-(1-benzofuran-7-ylamino)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

List of Similar Compounds

  • Benzofuran derivatives
  • Pyrrolone derivatives
  • Compounds with similar acetylated structures

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

1-acetyl-3-(1-benzofuran-7-ylamino)-2H-pyrrol-5-one

InChI

InChI=1S/C14H12N2O3/c1-9(17)16-8-11(7-13(16)18)15-12-4-2-3-10-5-6-19-14(10)12/h2-7,15H,8H2,1H3

InChI Key

UJFUNVXVUHVQQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=CC1=O)NC2=CC=CC3=C2OC=C3

Origin of Product

United States

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